molecular formula C8H14O B1585822 3,5-Dimethylcyclohexanone CAS No. 2320-30-1

3,5-Dimethylcyclohexanone

Cat. No. B1585822
CAS RN: 2320-30-1
M. Wt: 126.2 g/mol
InChI Key: MSANHHHQJYQEOK-UHFFFAOYSA-N
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Description

3,5-Dimethylcyclohexanone is a chemical compound with the molecular formula C8H14O . It has an average mass of 126.196 Da and a mono-isotopic mass of 126.104462 Da . It is also known by other names such as 3,5-Dimethyl cyclohexanone, 3,5-dimethylcyclohexan-1-one, and Cyclohexanone, 3,5-dimethyl- .


Molecular Structure Analysis

The molecular structure of 3,5-Dimethylcyclohexanone consists of a six-membered ring (cyclohexanone) with two methyl groups (CH3) attached at the 3rd and 5th positions . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

3,5-Dimethylcyclohexanone has a density of 0.9±0.1 g/cm3, a boiling point of 182.5±0.0 °C at 760 mmHg, and a vapour pressure of 0.8±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 41.9±3.0 kJ/mol and a flash point of 53.8±10.7 °C . The index of refraction is 1.434, and it has a molar refractivity of 37.2±0.3 cm3 .

Scientific Research Applications

3,5-Dimethylcyclohexanone is a chemical compound with the CAS Number: 2320-30-1 . It has a molecular weight of 126.2 and its IUPAC name is 3,5-dimethylcyclohexanone . It is a liquid at room temperature and has a boiling point of approximately 453 K .

While specific applications for 3,5-Dimethylcyclohexanone were not found, it’s worth noting that cyclohexanone derivatives, in general, are often used in organic synthesis and research, including fields like life science, material science, chemical synthesis, chromatography, and analytical studies .

Safety And Hazards

3,5-Dimethylcyclohexanone is classified as a flammable liquid and vapor, and it can cause serious eye irritation . Precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces. The container should be kept tightly closed, and measures should be taken against static discharge . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .

properties

IUPAC Name

3,5-dimethylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-6-3-7(2)5-8(9)4-6/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSANHHHQJYQEOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30945879
Record name 3,5-Dimethylcyclohexan-1-one
Source EPA DSSTox
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Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethylcyclohexanone

CAS RN

2320-30-1, 7214-49-5
Record name 3,5-Dimethyl cyclohexanone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-3,5-Dimethylcyclohexanone
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Record name 2320-30-1
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Record name 3,5-Dimethylcyclohexan-1-one
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Record name 3,5-Dimethylcyclohexanone
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

128 g of 3,5-dimethyl-cyclohexanol and 500 ml of benzene are added to a round flask which is fitted with a stirrer, thermometer, dropping funnel and reflux condenser. While stirring and cooling there is now slowly added dropwise thereto a mixture of 119 g of sodium dichromate, 500 ml of water, 162 ml of concentrated sulphuric acid and 50 ml of glacial acetic acid. Thereby the temperature should not exceed +10° C. The mixture is stirred at this temperature for a further 3 hours and then the organic phase is separated. The aqueous phase is diluted with 130 ml of water and extracted with benzene. The combined organic phases are washed neutral and concentrated. The residue is distilled over a Widmer column and gives 102.7 g of 3,5-dimethyl-cyclohexanone.
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethylcyclohexanone
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3,5-Dimethylcyclohexanone
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3,5-Dimethylcyclohexanone
Reactant of Route 4
3,5-Dimethylcyclohexanone
Reactant of Route 5
3,5-Dimethylcyclohexanone
Reactant of Route 6
3,5-Dimethylcyclohexanone

Citations

For This Compound
318
Citations
M Miyazawa, S Okamura… - Journal of Chemical …, 1999 - Wiley Online Library
The microbial transformations of 2,6‐ and 3,5‐dimethylcyclohexanone were investigated using the plant pathogenic fungus, Glomerella cingulata. With this organism 2,6‐ and 3,5‐…
Number of citations: 7 onlinelibrary.wiley.com
M Majewski, DM Gleave - The Journal of Organic Chemistry, 1992 - ACS Publications
Deprotonation of cis-3, 5-dimethylcyclohexanone (6) with chiral lithium amide bases 10-12 has been investigated. The resulting lithium enolates 7a, b react with benzaldehyde, acetic …
Number of citations: 57 pubs.acs.org
S Okamura, H Kameoka, M Miyazawa - Natural Product Letters, 2001 - Taylor & Francis
Biological Stereoselective Reduction of 3,3,5-Trimethylcyclohexanone by Glomerella cingulata Page 1 Natural Product Lerters Volume 15(1), pp. 71-74 Reprints available directly from …
Number of citations: 2 www.tandfonline.com
F Toda, K Tanaka, A Kai, N Tanaka, Y Tsugiyama… - Chemistry …, 1988 - journal.csj.jp
It has been reported that 1, 1, 6, 6-tetraphenylhexa-2, 4-diyne-1, 6-diol (1) includes equatorial isomer (8) selectively but not Page 1 CHEMISTRY LETTERS, pp. 1375-1378, 1988. C 1988 The …
Number of citations: 12 www.journal.csj.jp
HL Goering, WW Schmidt… - The Journal of Organic …, 1979 - ACS Publications
In another study it became important to know the absolute configuration and rotation of trans-3, 5-dimethylcyclohexene (4). This paper describes thecorrelations that provide this …
Number of citations: 7 pubs.acs.org
HE Baumgarten, RL Eifert - The Journal of Organic Chemistry, 1953 - ACS Publications
Of the eleven most reasonable possibilities for the structure of a ketone, CsHuO isolated by von Braun and coworkers (1-3) from the degradation products of a naphthenic acid, CioHuOa…
Number of citations: 3 pubs.acs.org
NL Allinger, CK Riew - The Journal of Organic Chemistry, 1975 - ACS Publications
trans-3, 5-Dimethylcyclohexanone has beenprepared in optically active form and with knownabsolute configu-ration. For theR, R configuration, the amplitude of the optical rotatory …
Number of citations: 48 pubs.acs.org
VZ Sharf, LK Freidlin, IS Shekoyan, VN Krutil - Bulletin of the Academy of …, 1978 - Springer
Conclusions 1. The rate of proton transfer from 2-propanol to the C=O groups of 3,4-, 3,5-, and 2,5-dimethylcyclohexanone in the presence of RhCl(PPh 3 ) 3 and RuCl 2 (PPh 3 ) 3 …
Number of citations: 2 link.springer.com
NL Allinger, CK Riew - Tetrahedron Letters, 1966 - Elsevier
The 1.4-addition of a Crignard reagent to an a, p-unsaturated ketone appears to be an ordinary Michael type addition, except that it ie irrevereible and the product obtained from the …
Number of citations: 45 www.sciencedirect.com
F Hirano, S Wakabayashi - Bulletin of the Chemical Society of Japan, 1979 - journal.csj.jp
The reaction of 3- and 3,5-methyl-substituted cyclohexanones with formaldehyde in acid media has been studied. The acid-catalyzed reaction gave 2,4,12,14-tetraoxatricyclo[8.4.0.0 ]…
Number of citations: 3 www.journal.csj.jp

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